molecular formula C15H25NO5 B1374840 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate CAS No. 1160246-95-6

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B1374840
CAS No.: 1160246-95-6
M. Wt: 299.36 g/mol
InChI Key: AAKXXTYECWMWHH-UHFFFAOYSA-N
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Description

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic compound featuring a unique 1-oxa (ether oxygen) and 8-aza (tertiary nitrogen) configuration within its spiro[4.5]decane framework. The molecule contains two ester groups: a tert-butyl carbamate at position 8 and a methyl ester at position 2. This structural motif confers conformational rigidity, making it valuable in medicinal chemistry for designing bioactive molecules with enhanced stability and target specificity .

Properties

IUPAC Name

8-O-tert-butyl 2-O-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(18)16-9-7-15(8-10-16)6-5-11(20-15)12(17)19-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKXXTYECWMWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)C(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141857
Record name 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-95-6
Record name 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(1,1-Dimethylethyl) 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced spiro compounds, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • Spiro System : A 6-membered piperidine ring (8-aza) fused via a spiro carbon to a 5-membered tetrahydrofuran ring (1-oxa).
  • Substituents : tert-Butyl carbamate (steric bulk) and methyl ester (polarity modulation).
  • Molecular Formula: Hypothesized as C₁₆H₂₅NO₅ (MW: 311.37 g/mol).

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate (Target) Not Available C₁₆H₂₅NO₅ 311.37 (calculated) 1-oxa (ether), tert-butyl and methyl esters
8-tert-Butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate 1391732-45-8 C₁₆H₂₅NO₄ 295.37 No oxa; tert-butyl and methyl esters
8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate 1363210-32-5 C₁₆H₂₅NO₄ 295.37 Dec-1-ene (double bond)
2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate 1445951-71-2 C₂₂H₃₀N₂O₅ 402.49 Benzyl, hydroxymethyl, and diaza groups
8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate 203934-60-5 C₁₆H₂₅N₂O₄ 309.38 Ethyl ester, diaza configuration

Key Comparative Insights

1-Oxa vs. Non-Oxa Analogs
  • In contrast, the non-oxa analog (CAS 1391732-45-8) lacks this polarity, which may reduce solubility but increase lipophilicity .
  • Dec-1-ene Derivative (CAS 1363210-32-5) : The double bond introduces planarity and reactivity (e.g., susceptibility to oxidation or cycloaddition), distinguishing it from the saturated, oxygen-containing target compound .
Substituent Effects
  • Benzyl and Hydroxymethyl Groups (CAS 1445951-71-2): The benzyl group increases steric bulk, while the hydroxymethyl offers a site for further functionalization. This compound’s diaza configuration (two nitrogens) alters basicity compared to the mono-aza target compound .
  • The diaza structure (two nitrogens) could improve metal coordination properties, relevant in catalysis .
Physicochemical Properties
  • Molecular Weight: The target compound’s higher molecular weight (311.37 vs. 295.37 for non-oxa analogs) reflects the additional oxygen atom.
  • Solubility : The 1-oxa group likely improves aqueous solubility compared to the dec-1-ene derivative, which is more hydrophobic .

Biological Activity

8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate (CAS Number: 1160246-95-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H25NO5C_{15}H_{25}NO_5, with a molecular weight of approximately 299.37 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds, which often enhances their interaction with biological targets.

Pharmacological Potential

Research indicates that compounds with spirocyclic structures, such as 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane derivatives, exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains and fungi. For instance, Mannich bases derived from spiroheterocycles have demonstrated significant antibacterial and antifungal activities .
  • Analgesic Properties : Some derivatives related to this compound have shown promising results in opioid receptor binding assays, suggesting potential analgesic effects. For example, certain spirocyclic compounds have been reported to exhibit higher mu-opioid receptor affinity compared to traditional analgesics like morphine .
  • Cytotoxicity : Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic applications.

Case Studies

Several studies have investigated the synthesis and biological evaluation of spirocyclic compounds similar to 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane:

  • Study on Mannich Bases : A study synthesized various Mannich bases from spirocyclic compounds and evaluated their antimicrobial activity. Results showed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .
  • Opioid Receptor Affinity Studies : Research into structurally related compounds demonstrated that modifications in the spirocyclic structure significantly influenced opioid receptor binding affinity, suggesting a pathway for designing more effective analgesics .

Synthesis

The synthesis of 8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane typically involves multi-step chemical reactions that may include cyclization and functional group modifications to achieve the desired structure. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate

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